molecular formula C9H13N3O B1479896 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2092706-75-5

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Cat. No.: B1479896
CAS No.: 2092706-75-5
M. Wt: 179.22 g/mol
InChI Key: QTKDSUMIWJCKME-UHFFFAOYSA-N
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Description

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both imidazole and pyrazole rings in a single molecule can enhance its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between an ethyl-substituted hydrazine and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring, which can then be further reacted with an imidazole precursor to form the final compound .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole and pyrazole rings can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the imidazole or pyrazole rings.

Scientific Research Applications

2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved solubility or stability.

Mechanism of Action

The mechanism of action of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which can enhance the binding affinity to the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Known for its broad range of biological activities, including antifungal and anticancer properties.

    Pyrazole: Used in the development of anti-inflammatory and analgesic drugs.

    Indole: Another heterocyclic compound with significant pharmacological importance.

Uniqueness

The uniqueness of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol lies in its combined imidazole and pyrazole structure, which can enhance its pharmacological properties compared to compounds containing only one of these rings. This dual-ring system can provide a broader range of biological activities and improved binding affinity to molecular targets .

Properties

IUPAC Name

2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-8-7-9-11(5-6-13)3-4-12(9)10-8/h3-4,7,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKDSUMIWJCKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

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